molecular formula C22H19F4N3O3 B12714638 1-(2,4-Difluorophenyl)-6,8-difluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 182869-13-2

1-(2,4-Difluorophenyl)-6,8-difluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B12714638
CAS No.: 182869-13-2
M. Wt: 449.4 g/mol
InChI Key: UIFMSMUUUBZDDX-UHFFFAOYSA-N
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Description

3-Quinolinecarboxylic acid, 1-(2,4-difluorophenyl)-6,8-difluoro-1,4-dihydro-7-(3-((methylamino)methyl)-1-pyrrolidinyl)-4-oxo- is a complex organic compound that belongs to the quinolone class of chemicals. This compound is characterized by its quinoline core structure, which is substituted with various functional groups, including difluorophenyl, difluoro, and pyrrolidinyl groups. The presence of these substituents imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 1-(2,4-difluorophenyl)-6,8-difluoro-1,4-dihydro-7-(3-((methylamino)methyl)-1-pyrrolidinyl)-4-oxo- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Difluorophenyl and Difluoro Groups: The difluorophenyl and difluoro groups can be introduced through electrophilic aromatic substitution reactions using appropriate fluorinating agents.

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the quinoline core.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxylic acid, 1-(2,4-difluorophenyl)-6,8-difluoro-1,4-dihydro-7-(3-((methylamino)methyl)-1-pyrrolidinyl)-4-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are employed.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-Quinolinecarboxylic acid, 1-(2,4-difluorophenyl)-6,8-difluoro-1,4-dihydro-7-(3-((methylamino)methyl)-1-pyrrolidinyl)-4-oxo- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects in treating bacterial infections and certain types of cancer.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylic acid, 1-(2,4-difluorophenyl)-6,8-difluoro-1,4-dihydro-7-(3-((methylamino)methyl)-1-pyrrolidinyl)-4-oxo- involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can intercalate into DNA, disrupting the replication and transcription processes, which is particularly relevant in its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone derivative with broad-spectrum antimicrobial activity.

    Levofloxacin: A fluoroquinolone used to treat various bacterial infections.

    Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.

Uniqueness

3-Quinolinecarboxylic acid, 1-(2,4-difluorophenyl)-6,8-difluoro-1,4-dihydro-7-(3-((methylamino)methyl)-1-pyrrolidinyl)-4-oxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable compound for further research and development.

Properties

CAS No.

182869-13-2

Molecular Formula

C22H19F4N3O3

Molecular Weight

449.4 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-6,8-difluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C22H19F4N3O3/c1-27-8-11-4-5-28(9-11)20-16(25)7-13-19(18(20)26)29(10-14(21(13)30)22(31)32)17-3-2-12(23)6-15(17)24/h2-3,6-7,10-11,27H,4-5,8-9H2,1H3,(H,31,32)

InChI Key

UIFMSMUUUBZDDX-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F

Origin of Product

United States

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